Product packaging for 6-Ethoxy-2-nitro-3-phenylbenzofuran(Cat. No.:CAS No. 58468-49-8)

6-Ethoxy-2-nitro-3-phenylbenzofuran

Cat. No.: B8650243
CAS No.: 58468-49-8
M. Wt: 283.28 g/mol
InChI Key: XVHDDARDVSENDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-nitro-3-phenylbenzofuran (CAS 58468-49-8) is a synthetic small molecule with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . It belongs to the benzofuran chemical class, a scaffold extensively investigated for its diverse pharmacological properties . Benzofuran derivatives are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities . Specifically, 2-nitro-3-phenylbenzofuran derivatives have been identified in historical patents for their application in inhibiting the growth of microorganisms, highlighting one area of research interest for this chemical series . More broadly, nitro- and methoxy-substituted 2-phenylbenzofuran analogs have been synthesized and studied as inhibitors of human monoamine oxidase (MAO) enzymes, which are key targets for neurological disorders . The structural features of this compound, including the ethoxy group at the 6-position and the nitro group at the 2-position, are critical for its interaction with biological targets and overall research value . Researchers utilize this and related benzofuran compounds as a key intermediate or building block in the development of novel bioactive molecules for various research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO4 B8650243 6-Ethoxy-2-nitro-3-phenylbenzofuran CAS No. 58468-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58468-49-8

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-ethoxy-2-nitro-3-phenyl-1-benzofuran

InChI

InChI=1S/C16H13NO4/c1-2-20-12-8-9-13-14(10-12)21-16(17(18)19)15(13)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XVHDDARDVSENDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Ethoxy 2 Nitro 3 Phenylbenzofuran and Analogues

Strategies for Benzofuran (B130515) Core Construction

The assembly of the benzofuran ring system is a cornerstone of organic synthesis, with a multitude of methods developed to achieve this goal. nih.govnih.govacs.org These strategies can be broadly categorized into intramolecular cyclization reactions, transition metal-catalyzed cross-coupling reactions, aryne-mediated annulations, and heteroannulation approaches.

Intramolecular Cyclization Reactions in Benzofuran Synthesis

Intramolecular cyclization represents a powerful and direct approach to the benzofuran core. rsc.orgresearchgate.net This strategy typically involves the formation of a key carbon-oxygen or carbon-carbon bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.

One common pathway is the cyclization of α-phenoxy ketones. For instance, the cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) provides an efficient route to 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net Another approach involves the base-promoted intramolecular cyclization of o-bromobenzylketones, a transition-metal-free method that demonstrates good substrate tolerability. researchgate.net

Unsaturated acyloxy sulfones also serve as effective precursors for intramolecular cyclization. Deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) triggers cyclization, followed by acid-catalyzed dehydration and double bond isomerization to yield fused furan rings. nih.gov Furthermore, an acetylene-activated SNAr/intramolecular cyclization cascade offers a one-pot synthesis of 2-substituted benzofurans. In this method, the acetylene (B1199291) group acts as both an activating group for nucleophilic aromatic substitution and a scaffold for the formation of the five-membered ring. rsc.org

Cyclization PrecursorReagents/ConditionsProduct TypeReference
α-Phenoxy ketonesEaton's reagent (P2O5-MeSO3H)3-Substituted or 2,3-disubstituted benzofurans researchgate.net
o-BromobenzylketonesPotassium t-butoxideSubstituted benzofurans researchgate.net
Unsaturated acyloxy sulfonesLHMDS, then acidFused furan rings nih.gov
ortho-Acetylene substratesNucleophile (e.g., phenol)2-Substituted benzofurans rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Benzofuran Scaffolds

Transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the construction of complex and highly functionalized derivatives. acs.orggonzaga.edu Palladium- and copper-catalyzed reactions are particularly prominent in this area. acs.org

Sonogashira Coupling: The Sonogashira coupling of o-halophenols with terminal alkynes is a widely used method for generating 2-substituted benzofurans. d-nb.infodtu.dk This reaction is often followed by a subsequent cyclization step. organic-chemistry.org An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using Sonogashira conditions, where an initial coupling of a 2-iodophenol (B132878) with a terminal alkyne is followed by cyclization with an aryl iodide. nih.gov Microwave irradiation can accelerate these reactions and minimize side products. nih.gov

Suzuki Coupling: The Suzuki cross-coupling reaction, which pairs aryl halides with organoboronic acids, is another versatile tool for benzofuran synthesis. mdpi.comsemanticscholar.org It is particularly useful for introducing aryl substituents at various positions on the benzofuran core. For example, 2-arylbenzofurans can be synthesized via Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.comsemanticscholar.org This methodology has also been applied to the one-pot synthesis of disubstituted benzofurans from dichlorophenols and terminal alkynes, followed by a Suzuki-Miyaura coupling. organic-chemistry.org

Coupling ReactionReactantsCatalyst SystemProductReference
Sonogashirao-Iodophenol, Terminal Alkyne, Aryl IodidePalladium/Copper2,3-Disubstituted Benzofuran nih.gov
Suzuki2-(4-Bromophenyl)benzofuran, Arylboronic AcidPalladium(II) complex2-Arylbenzofuran mdpi.comsemanticscholar.org
Sonogashira/SuzukiDichlorophenol, Terminal Alkyne, Arylboronic AcidPalladium-dihydroxyterphenylphosphineDisubstituted Benzofuran organic-chemistry.org

Aryne-Mediated Annulations Towards Ethoxybenzofuran Derivatives

The use of arynes in benzofuran synthesis is a less common but powerful strategy. These highly reactive intermediates can undergo annulation reactions to construct the benzofuran ring system. While specific examples for the direct synthesis of 6-ethoxybenzofuran derivatives via this method are not extensively documented in the provided context, the general principle of aryne chemistry suggests its potential applicability.

Heteroannulation Approaches via Benzoquinone Intermediates

Heteroannulation reactions involving benzoquinones provide a direct route to the benzofuran core. d-nb.infodtu.dkresearchgate.net In one approach, benzoquinone derivatives undergo heteroannulation with cyclohexanones in the presence of an acid catalyst to produce benzofuran structures in a one-pot manner. dtu.dkresearchgate.netdtu.dk This method can also involve the "dimerization" of benzoquinone itself. d-nb.infodtu.dk The reaction proceeds through a presumed [3+2] cycloaddition followed by spontaneous oxidation or dehydration to yield the aromatic benzofuran ring. d-nb.infodtu.dk

Regioselective Functionalization at Key Positions for 6-Ethoxy-2-nitro-3-phenylbenzofuran

Once the benzofuran core is established, the regioselective introduction of substituents is crucial for the synthesis of a specific target molecule like this compound.

Controlled Nitration and Nitro Group Incorporation at C-2

The introduction of a nitro group specifically at the C-2 position of the benzofuran ring is a critical step in the synthesis of the target molecule. Electrophilic nitration of benzofurans typically occurs at the C-2 position due to the stabilization of the intermediate sigma complex. nsf.gov However, achieving high selectivity and avoiding side reactions can be challenging.

Recent advancements in nitration methods offer greater control. For instance, the use of milder nitrating agents and optimized reaction conditions can enhance the regioselectivity of the nitration process. While direct nitration of a pre-formed 6-ethoxy-3-phenylbenzofuran is a plausible route, alternative strategies involving the cyclization of a nitro-containing precursor can also be employed. One such approach involves the reaction of nitroepoxides with salicylaldehydes, which can lead to the formation of various benzofuran derivatives. acs.org Another method utilizes nitroalkenes as precursors, which can be converted to benzofurans through reduction, a Nef reaction, and acid-mediated cyclization. researchgate.net

Phenyl Group Installation at C-3 via Advanced Coupling Techniques

The installation of a phenyl group at the C-3 position of the benzofuran scaffold is commonly achieved through advanced cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. For instance, the C-H arylation of benzofurans with aryl halides or their equivalents provides a direct method for introducing the phenyl group. nsf.govmdpi.comnih.gov The use of an 8-aminoquinoline (B160924) directing group on the benzofuran substrate can facilitate highly efficient and regioselective C-3 arylation. mdpi.com This approach often involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

Alternative arylating agents, such as triarylantimony difluorides, have also been successfully employed in the palladium-catalyzed C-H arylation of benzofurans, leading to the formation of 2-arylbenzofurans. nih.gov The reaction of benzofuran with aryl iodides at room temperature, catalyzed by palladium, has also been reported to be a robust method for C-2 arylation. nsf.gov To achieve C-3 arylation, a pre-functionalized benzofuran, such as a 3-halobenzofuran, can be used in Suzuki, Heck, or Sonogashira coupling reactions.

The following table summarizes some advanced coupling techniques for the arylation of benzofurans:

Coupling ReactionCatalyst/ReagentsPosition of ArylationReference
C-H ArylationPd(OAc)₂, 8-aminoquinoline directing group, aryl iodideC-3 mdpi.com
C-H ArylationPd(OAc)₂, triarylantimony difluorideC-2 nih.gov
Direct ArylationPalladium catalyst, aryl iodideC-2 nsf.gov

Convergent and Divergent Synthetic Approaches to this compound

The construction of a complex molecule like this compound can be approached through either convergent or divergent synthetic strategies, each with its own advantages.

Multi-Step Synthesis Strategies

For example, a 4-ethoxyphenol (B1293792) could be elaborated to a suitable precursor for cyclization. The phenyl group could be introduced via a Sonogashira coupling of an o-iodoanisole with a terminal alkyne, followed by electrophilic cyclization to form the 2,3-disubstituted benzofuran. dtu.dk Subsequent nitration would then yield the final product. The synthesis of various benzofuran derivatives often involves multi-step procedures to build the desired substitution pattern. ontosight.ai

One-Pot Methodologies and Cascade Reactions

A notable example is the catalyst-free cascade reaction between nitroepoxides and salicylaldehydes, which can directly lead to the formation of functionalized benzofuran derivatives. acs.org Another one-pot approach involves the heteroannulation of benzoquinones, which can produce benzofuran structures under acidic conditions. dtu.dkresearchgate.net N-Heterocyclic carbene (NHC)/base-catalyzed cascade reactions have also been reported for the synthesis of functionalized benzofuranones, which can be further elaborated. acs.orgnih.gov These methods highlight the power of designing reaction sequences where the product of one step directly participates in the next, avoiding the need for isolation and purification of intermediates.

Catalytic Strategies in the Synthesis of Functionalized Benzofurans

Catalysis plays a pivotal role in the modern synthesis of functionalized benzofurans, enabling efficient and selective transformations.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. In the context of benzofuran synthesis, NHCs have been utilized to catalyze cascade reactions leading to functionalized benzofuranones. acs.orgnih.govacs.orgresearchgate.netdntb.gov.ua These reactions often proceed through an initial intramolecular hydroacylation of an alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement. acs.orgnih.gov The versatility of NHC catalysis allows for the construction of complex molecular architectures from relatively simple starting materials.

Enantioselective Catalysis in Benzofuran Synthesis

The development of enantioselective methods for the synthesis of chiral benzofurans is of paramount importance, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can profoundly influence its biological activity. While specific enantioselective syntheses of this compound are not extensively documented, general strategies for the asymmetric synthesis of benzofuran derivatives can be adapted to produce chiral analogues.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, chiral β-amino alcohol ligands have been demonstrated to be effective in the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. rsc.org This method yields (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivities (up to 98% ee), which can serve as versatile intermediates for the synthesis of various chiral benzofuran derivatives. rsc.org

Another powerful strategy is the use of chiral bifunctional organocatalysts. For example, a chiral bifunctional squaramide has been successfully employed to catalyze the reaction between aurone-derived α,β-unsaturated imines and ynones, leading to the structurally divergent synthesis of benzofuran-fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans with high diastereo- and enantioselectivities. rsc.orgnih.gov Such methodologies, which involve sequential catalysis, offer a pathway to complex and skeletally diverse chiral benzofuran structures. rsc.orgnih.gov

Furthermore, the bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes has been achieved through a two-fold central-to-axial chirality conversion. This process utilizes an organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes to generate enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org These examples highlight the potential of asymmetric catalysis to access a wide array of chiral benzofuran-containing molecules, which could be applied to the synthesis of chiral analogues of this compound.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to minimize environmental impact and enhance sustainability. acs.orgnih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A significant advancement in this area is the use of water as a reaction solvent. organic-chemistry.org Copper-TMEDA has been shown to catalyze the transformation of ketone derivatives into benzofurans in water, eliminating the need for organic cosolvents. nih.gov This protocol is not only sustainable but also allows for catalyst reutilization. nih.gov Similarly, palladium-catalyzed reactions in water have been developed for the synthesis of benzofuran derivatives. For instance, a heterogeneous catalytic system using palladium on activated carbon fibers has been employed for the reaction of nitroarenes with o-alkynylphenols in a mixture of water and acetonitrile. nih.gov

Deep eutectic solvents (DESs) have also emerged as green and biodegradable alternatives to traditional volatile organic compounds. mdpi.com A one-pot, three-component reaction of o-hydroxy aldehydes, amines, and alkynes has been successfully carried out in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent using copper iodide (CuI) as a catalyst to produce benzofuran derivatives. rsc.orgnih.govresearchgate.net

The use of microwave irradiation has also been explored to accelerate reactions and improve energy efficiency in benzofuran synthesis. acs.org A microwave-enhanced procedure using a polystyrene-supported triphenylphosphine (B44618) resin has been reported for the synthesis of substituted benzofurans from 2-(1-hydroxyalkyl)-phenols, resulting in high yields and purities with a simple workup. acs.org

Furthermore, catalyst-free methods are being developed to enhance the green profile of benzofuran synthesis. One such method involves the reaction of nitroepoxides with salicylaldehydes in DMF with potassium carbonate at elevated temperatures to yield various benzofuran derivatives. acs.org The development of gas-solid catalytic routes also presents a promising green approach for the production of benzofurans. bohrium.com

These green and sustainable protocols offer viable and environmentally responsible alternatives for the synthesis of this compound and its analogues, aligning with the growing demand for sustainable practices in the chemical industry.

Synthetic Routes for Isotopically Labeled this compound Analogues

The introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) is a common practice. isotope.com For the ethoxy group, ¹³C-labeled ethanol (B145695) could be used as a starting material in a Williamson ether synthesis with the corresponding phenol (B47542) precursor. The phenyl group at the 3-position could be introduced using a ¹³C-labeled phenylboronic acid in a Suzuki coupling reaction.

Labeling the nitro group can be achieved using ¹⁵N-labeled nitric acid in the nitration step. nih.govnih.gov The synthesis of nitroaromatic compounds typically involves electrophilic nitration using a mixture of nitric acid and sulfuric acid. nih.gov By employing ¹⁵N-labeled nitric acid, the ¹⁵N isotope can be incorporated into the nitro group of the benzofuran ring.

The benzofuran core itself can also be labeled. For instance, the formation of the furan ring can be studied using isotopically labeled precursors. The isotope dependence of benzofuran formation has been investigated, providing insights into the reaction mechanism. researchgate.net Stable isotope labeling with isotopes like ¹³C can be used to trace the metabolic fate of the compound in biological systems. acs.org

The synthesis of radiolabeled analogues, for example with ¹⁴C, can be achieved by employing ¹⁴C-labeled starting materials in the synthetic sequence. nih.gov These radiolabeled compounds are particularly useful in biochemical and environmental studies to track the molecule's distribution and degradation pathways at very low concentrations.

Reaction Mechanisms and Reactivity Studies of 6 Ethoxy 2 Nitro 3 Phenylbenzofuran Derivatives

Mechanistic Investigations of Benzofuran (B130515) Ring Formation Pathways

The synthesis of the benzofuran core, particularly with the specific substitution pattern of 6-ethoxy-2-nitro-3-phenylbenzofuran, can be achieved through several strategic approaches. While direct synthesis of this exact molecule is not extensively documented, the formation of related 2-nitrobenzofurans provides a foundational understanding of the likely mechanistic pathways.

One common strategy involves the condensation of a suitably substituted phenol (B47542) with a reactive partner, followed by cyclization. For this compound, a plausible route begins with 4-ethoxyphenol (B1293792). The synthesis could proceed through a Perkin-like reaction or other condensation methods that ultimately lead to the formation of the furan (B31954) ring fused to the substituted benzene (B151609) ring.

Recent advances in catalysis have offered innovative methods for constructing the benzofuran nucleus. For instance, palladium-catalyzed reactions have been employed to synthesize benzofuran derivatives through the reaction of o-alkynylphenols with various partners. acs.org A proposed mechanism involves the oxidative addition of the reactants to a palladium center, followed by carbonyl group insertion and subsequent intramolecular nucleophilic attack to form the benzofuran ring. acs.org Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation is another modern approach to benzofuran synthesis. nih.gov

The formation of 2-nitrobenzofurans, a key structural feature, often involves the nitration of a pre-formed benzofuran ring or the cyclization of a precursor already containing the nitro group. The synthesis of 2-benzylbenzofuran derivatives from nitroalkene precursors, for example, involves reduction, a Nef reaction, and acid-mediated cyclization. researchgate.net These general strategies suggest that the synthesis of this compound likely involves a multi-step sequence, carefully orchestrated to install the desired substituents at the correct positions.

Detailed mechanistic studies on the formation of benzofuran and dibenzofuran (B1670420) in combustion environments have also provided insights into the fundamental reaction pathways, including those involving radical additions and cyclizations, which could be relevant under certain synthetic conditions. bohrium.com

Reactivity of the Nitro Group in 2-Nitrobenzofurans

The nitro group at the C-2 position of the benzofuran ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It activates the benzofuran system towards certain types of reactions while also being a site of transformation itself.

The electron-deficient nature imparted by the nitro group makes the 2,3-double bond of 2-nitrobenzofurans effective dienophiles in Diels-Alder reactions. sciforum.netamanote.com This reactivity allows for the construction of complex polycyclic structures. In these [4+2] cycloadditions, the 2-nitrobenzofuran (B1220441) acts as the dienophile, reacting with an electron-rich diene. nih.gov

The reaction proceeds through a concerted mechanism, where the stereochemistry of the diene is retained in the product. youtube.com The presence of the nitro group can also induce selectivity in the cycloaddition. conicet.gov.ar Theoretical studies using Density Functional Theory (DFT) have been employed to understand the polar nature of these reactions and predict their outcomes. sciforum.net The resulting cycloadducts can be valuable intermediates, as the nitro group can be subsequently eliminated to yield dibenzofuran derivatives. sciforum.net

Table 1: Examples of Diels-Alder Reactions with Nitro-Substituted Dienophiles

DienophileDieneProduct TypeReference
2-NitrobenzofuranIsopreneDibenzofuran (after elimination) sciforum.net
2-Nitrofuran (B122572)Danishefsky's dieneCycloadduct conicet.gov.ar
β-Fluoro-β-nitrostyreneCyclopentadieneFluorinated norbornene beilstein-journals.orgnih.gov

This table provides illustrative examples of Diels-Alder reactions where nitro-substituted compounds act as dienophiles.

The electron-withdrawing nitro group also makes 2-nitrobenzofurans susceptible to dearomative Michael additions. rsc.orgrsc.org In these reactions, a nucleophile attacks the C-3 position of the benzofuran ring, leading to the formation of a 2,3-dihydrobenzofuran (B1216630) derivative and disrupting the aromaticity of the furan ring. rsc.orgrsc.orgchemrxiv.org This process is a powerful tool for generating chiral, polycyclic molecules from simple aromatic precursors. rsc.org

The mechanism of the Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated system (the Michael acceptor). byjus.comwikipedia.orgmasterorganicchemistry.com In the case of 2-nitrobenzofurans, the benzofuran itself acts as the Michael acceptor. rsc.orgrsc.org The reaction is often catalyzed by an organocatalyst, such as an N-heterocyclic carbene or a chiral amine, which can control the stereochemical outcome of the reaction. rsc.orgrsc.orgnih.gov

Recent research has explored a variety of nucleophiles in dearomative Michael additions with 2-nitrobenzofurans, including enals, 3-pyrrolyl-oxindoles, and isatin-derived carbonates, leading to a diverse range of complex heterocyclic structures. rsc.orgnih.govnih.govacs.org Tandem reactions, where the initial Michael addition is followed by an intramolecular cyclization, such as a Henry reaction, have also been developed to further increase molecular complexity in a single step. acs.orgnih.gov

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, and 2-nitrobenzofurans are no exception. rsc.org Upon absorption of light, the nitro group can be excited to a triplet state, which is a highly reactive species. acs.org This excited state can then undergo several transformations, including rearrangement, reduction, or reaction with other molecules.

One common photoreaction of nitroaromatic compounds is the rearrangement to form a nitrite (B80452) ester, which can then lead to the formation of other products. For example, the irradiation of 2-nitrofuran leads to the formation of 3-hydroxyiminofuran-2(3H)-one. rsc.org Another important photochemical process is the release of nitric oxide (NO), which has significant biological implications. rsc.org

The photochemistry of 2-nitroarenes can be influenced by the solvent and the presence of other functional groups. researchgate.netnih.govfigshare.com For instance, the photolysis of 2-nitrobenzyl alcohols can lead to the formation of 2-nitroso benzaldehydes or other products depending on the reaction conditions. rsc.org These photoinduced transformations provide a unique way to modify the structure of 2-nitrobenzofurans and access novel chemical entities.

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group. This transformation is a cornerstone of synthetic organic chemistry and is frequently used to introduce a nitrogen-containing functional group into an aromatic ring. nih.gov The reduction of nitroaromatic compounds can be achieved using a wide range of reducing agents, including metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or dissolving metals (e.g., Fe, Sn, Zn) in acidic media.

The bioreduction of nitroaromatic compounds is also a significant process, often mediated by nitroreductase enzymes. researchgate.net This process is crucial for both the activation of certain nitro-based drugs and their potential toxicity. researchgate.net

While the nitro group is typically reduced, oxidative transformations are also possible, although less common. The oxidation of anilines to nitroaromatics can be achieved using strong oxidizing agents like performic acid. acs.org The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov

Reactivity of the Ethoxy Group at C-6 and its Transformations

A key reaction of aryl ethers, such as the ethoxy group in this molecule, is ether cleavage to form the corresponding phenol. This is typically achieved using strong acids like HBr or HI, or with Lewis acids like BBr₃. The resulting 6-hydroxy-2-nitro-3-phenylbenzofuran would be a valuable intermediate for further functionalization.

The ethoxy group can also influence the biological activity of the molecule. For example, in a study of 5-methoxy-2-nitrobenzofuran, the methoxy (B1213986) group was noted to affect the compound's chemical and biological properties. ontosight.ai Similarly, the ethoxy group in this compound would be expected to modulate its interactions with biological targets.

Table 2: Summary of Potential Reactions of this compound

Functional GroupReaction TypePotential ReagentsPotential Product(s)
Nitro Group (C-2)ReductionH₂, Pd/C; Fe, HCl6-Ethoxy-3-phenyl-2-aminobenzofuran
Benzofuran (C-2, C-3)Diels-AlderElectron-rich dienesTricyclic adducts
Benzofuran (C-3)Michael AdditionNucleophiles (e.g., enolates)2,3-Dihydrobenzofuran derivatives
Ethoxy Group (C-6)Ether CleavageHBr, HI, BBr₃6-Hydroxy-2-nitro-3-phenylbenzofuran
Benzene RingElectrophilic Aromatic SubstitutionElectrophiles (e.g., Br₂, HNO₃)Substituted benzofuran derivatives

This table outlines some of the expected chemical transformations for the title compound based on the reactivity of its constituent functional groups.

Reactivity of the Phenyl Group at C-3

The phenyl group at the C-3 position introduces another reactive site to the molecule. Its reactivity is influenced by the electronic effects of the benzofuran ring system to which it is attached.

The phenyl ring at C-3 can undergo electrophilic aromatic substitution reactions. The benzofuran moiety acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene itself. The substitution pattern on the phenyl ring will be directed by the electronic nature of the substituents already present on it. In the case of an unsubstituted phenyl ring, electrophilic attack will typically occur at the ortho and para positions, although the reaction may require harsher conditions compared to more activated aromatic systems. masterorganicchemistry.com The regioselectivity can be influenced by the steric bulk of the benzofuran core. masterorganicchemistry.com

Modern synthetic methods, particularly those involving transition metal catalysis, offer powerful tools for the direct functionalization of C-H bonds. sioc-journal.cnrsc.org Palladium-catalyzed C-H activation has emerged as a key strategy for introducing new functional groups onto the phenyl ring of 3-phenylbenzofuran (B8811988) derivatives. sioc-journal.cnrsc.orgnih.gov These reactions can be directed to the ortho-position of the phenyl ring through the use of a directing group or can proceed at other positions depending on the specific catalytic system. rsc.org This approach allows for the introduction of a wide range of substituents, including aryl, alkyl, and cyano groups, providing a versatile route to novel derivatives. sioc-journal.cn The mechanism of these reactions often involves the formation of a palladacycle intermediate. rsc.org

Intermolecular and Intramolecular Reaction Pathways of Substituted Benzofurans

Substituted benzofurans, including derivatives of this compound, can participate in a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

Diels-Alder Reactions: The furan ring of benzofuran can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. acs.orgresearchgate.nettandfonline.com The nitro group at the C-2 position of this compound strongly enhances its dienophilic character, making it a good candidate for [4+2] cycloaddition reactions with electron-rich dienes. researchgate.net These reactions provide a pathway to complex, polycyclic structures. acs.orgrsc.orgrsc.org

Cross-Coupling Reactions: Halogenated benzofuran derivatives are valuable substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. thieme-connect.comnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules. nih.gov

Intramolecular Reactions:

Cyclization Reactions: Appropriately substituted benzofurans can undergo intramolecular cyclization to form new ring systems. nih.govrsc.orgrsc.orgtandfonline.com For example, a substituent on the C-3 phenyl group could potentially react with the C-4 position of the benzofuran ring to form a new fused ring. These cyclizations can be promoted by various catalysts, including transition metals or strong acids. nih.govrsc.orgacs.org

Below is a table summarizing some key intermolecular and intramolecular reactions of substituted benzofurans:

Reaction TypeDescriptionKey Features
Diels-Alder Reaction The furan ring acts as a diene, reacting with a dienophile to form a six-membered ring.Electron-withdrawing groups on the benzofuran enhance reactivity. researchgate.net
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide.A versatile method for forming C-C bonds. thieme-connect.comnih.gov
Heck Coupling A palladium-catalyzed reaction between an alkene and an aryl or vinyl halide.Forms a new C-C bond at the less substituted end of the alkene. nih.gov
Intramolecular Cyclization Formation of a new ring by the reaction of two functional groups within the same molecule.Can lead to complex fused ring systems. nih.govrsc.orgrsc.orgtandfonline.comacs.org

Theoretical Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving benzofuran derivatives. rsc.orgresearchgate.netmdpi.com These methods allow for the calculation of molecular geometries, energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net

For electrophilic aromatic substitution reactions, DFT calculations can predict the most likely sites of attack by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). pixel-online.netstackexchange.com For instance, computational studies can rationalize the observed regioselectivity of nitration or halogenation on the benzofuran core and the C-3 phenyl ring. rsc.org

In the context of C-H activation, computational modeling can help to elucidate the mechanism of the palladium-catalyzed functionalization of the phenyl ring. nih.gov These studies can provide insights into the structure of the key palladacycle intermediates and the energetics of the various steps in the catalytic cycle. rsc.org

Furthermore, theoretical methods are employed to understand the reactivity of benzofurans in cycloaddition reactions. rsc.org DFT calculations can explain the stereochemical and regiochemical outcomes of Diels-Alder reactions by analyzing the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. mdpi.com

The synergy between experimental and theoretical studies is crucial for a comprehensive understanding of the reactivity of complex molecules like this compound. researchgate.netmdpi.com Computational insights can guide experimental design and help to interpret experimental results, accelerating the discovery of new reactions and the synthesis of novel compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy 2 Nitro 3 Phenylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of each nucleus. ucl.ac.uk

The ¹H NMR spectrum of 6-Ethoxy-2-nitro-3-phenylbenzofuran displays distinct signals corresponding to the ethoxy, phenyl, and benzofuran (B130515) moieties. The ethoxy group presents a classic ethyl spin system: a quartet resulting from the methylene (B1212753) protons (~4.15 ppm) coupled to the three methyl protons, which in turn appear as a triplet (~1.45 ppm).

The aromatic region of the spectrum is more complex. The protons on the substituted benzofuran ring appear as distinct signals. The H-7 proton, adjacent to the ethoxy group, is expected to be a doublet around 7.10 ppm. The H-5 proton, meta to the ethoxy group, would likely appear as a doublet of doublets around 7.25 ppm, while the H-4 proton, being ortho to the electron-withdrawing furan (B31954) ring and subject to its anisotropic effect, is shifted further downfield to approximately 7.85 ppm. The five protons of the C3-phenyl group are anticipated to produce a complex multiplet in the range of 7.40-7.60 ppm due to overlapping signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
O-CH₂-CH₃~1.45Triplet~7.0
O-CH₂-CH₃~4.15Quartet~7.0
H-7~7.10d~2.0
H-5~7.25dd~8.5, 2.0
H-4~7.85d~8.5
H-2', H-3', H-4', H-5', H-6'~7.40 - 7.60m-

d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet

The ¹³C NMR spectrum provides complementary information, accounting for all carbon atoms in the molecule, including quaternary carbons. ucl.ac.uk The ethoxy group carbons are found in the aliphatic region, with the methyl carbon at approximately 14.8 ppm and the methylene carbon at around 64.5 ppm.

The aromatic and heterocyclic carbons resonate at lower fields. The C-2 carbon, directly attached to the strongly electron-withdrawing nitro group, is significantly deshielded, with a predicted chemical shift exceeding 155 ppm. Conversely, the C-6 carbon, bonded to the electron-donating ethoxy group, is also shifted downfield to the region of 160 ppm. The remaining carbons of the benzofuran and phenyl rings appear in the 105-145 ppm range. The assignment of these carbons is confirmed through heteronuclear correlation experiments.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
O-CH₂-C H₃~14.8
O-C H₂-CH₃~64.5
C-7~105.0
C-5~115.2
C-4~120.8
C-3a~122.5
C-3~125.0
C-2', C-6'~128.5
C-4'~129.0
C-3', C-5'~129.8
C-1'~130.5
C-7a~144.0
C-2~155.5
C-6~160.0

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the ethoxy methylene and methyl protons. It would also confirm the connectivity between H-4 and H-5 on the benzofuran ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum, for example, linking the signal at ~4.15 ppm to the carbon at ~64.5 ppm (ethoxy CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the molecular fragments. youtube.comsdsu.edu Key HMBC correlations would include:

A correlation from the ethoxy CH₂ protons (~4.15 ppm) to the C-6 carbon (~160.0 ppm), confirming the position of the ether linkage.

Correlations from the phenyl protons (~7.40-7.60 ppm) to the C-3 carbon (~125.0 ppm), unequivocally placing the phenyl ring at the C-3 position.

Correlations from H-4 (~7.85 ppm) to C-5, C-5a, and C-3, further solidifying the assignments within the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could reveal through-space interactions between the ortho-protons of the phenyl ring (H-2'/H-6') and the H-4 proton of the benzofuran system, providing insights into the preferred rotational conformation of the phenyl group relative to the benzofuran plane.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with extremely high precision. For this compound, the molecular formula is C₁₆H₁₃NO₄. The calculated exact mass for the molecular ion [M]⁺ is 283.0845 u. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass provides unambiguous confirmation of the molecular formula.

Fragmentation Pathway Analysis via MS/MS

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected ion (the precursor ion) and analyzing the resulting product ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 u) or nitrogen dioxide.

Loss of the Ethoxy Group: Fragmentation can occur via the loss of an ethoxy radical (•OC₂H₅, 45 u) or through the loss of ethylene (B1197577) (C₂H₄, 28 u) via a rearrangement, leaving a hydroxyl group.

Cleavage of the Phenyl Group: The bond between C-3 and the phenyl ring can cleave, leading to the loss of a phenyl radical (•C₆H₅, 77 u).

Table 3: Plausible HRMS Fragmentation for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of Loss
283.0845255.0896EthyleneC₂H₄
283.0845237.0790Nitro RadicalNO₂
237.0790209.0841Carbon MonoxideCO
237.0790160.0317Phenyl RadicalC₆H₅

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitro group. These include a strong asymmetric stretching vibration in the 1560-1520 cm⁻¹ range and a symmetric stretching vibration between 1385-1345 cm⁻¹. The ether linkages (both aryl-alkyl and within the furan ring) will produce C-O stretching bands, notably a strong asymmetric C-O-C stretch around 1270-1220 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1610-1450 cm⁻¹ region. C-H stretching from the aromatic rings will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹.

Table 4: Key IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Asymmetric N-O Stretch~1540Nitro (NO₂)
Symmetric N-O Stretch~1350Nitro (NO₂)
Aromatic C=C Stretch~1610, 1500Phenyl, Benzene (B151609) rings
Asymmetric C-O-C Stretch~1250Aryl-alkyl ether
Aromatic C-H Stretch>3000Phenyl, Benzene rings
Aliphatic C-H Stretch<3000Ethoxy (CH₂, CH₃)

Characteristic Vibrational Frequencies of Nitro, Ethoxy, and Phenyl Moieties

A detailed analysis of the characteristic vibrational frequencies for the nitro, ethoxy, and phenyl moieties of this compound through techniques such as Fourier-transform infrared (FT-IR) or Raman spectroscopy would provide valuable insights into its molecular structure. Typically, the nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations. The ethoxy group (-OCH₂CH₃) would be identifiable by its characteristic C-O stretching and the various C-H stretching and bending modes of the ethyl group. The phenyl group would show distinct aromatic C-H and C=C stretching and bending vibrations.

However, no specific experimental data detailing these frequencies for this compound could be located. Without access to experimental spectra, a data table of its characteristic vibrational frequencies cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

A search for published crystallographic data for this specific compound did not yield any results. Therefore, its solid-state structure remains unelucidated in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for studying chiral molecules. If this compound were synthesized in an enantiomerically enriched or pure form, CD spectroscopy could be used to determine its absolute configuration and enantiomeric purity. The presence of a stereocenter would render the molecule chiral, leading to non-superimposable mirror images (enantiomers).

There is no indication in the available literature that this compound has been resolved into its enantiomers or that its chiroptical properties have been investigated. Consequently, any discussion of its enantiomeric purity and absolute configuration would be purely speculative.

Computational Chemistry and Theoretical Studies of 6 Ethoxy 2 Nitro 3 Phenylbenzofuran

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the stability and intrinsic properties of benzofuran (B130515) derivatives.

Density Functional Theory (DFT) Applications to Benzofuran Systems

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, including benzofuran derivatives. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems of this size. DFT methods are used to explore a variety of molecular properties. For instance, in a study on 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations using the B3LYP hybrid functional with a 6311+G(d,p) basis set were employed to determine its molecular properties. researchgate.net Such studies typically involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. rsc.org

DFT is also instrumental in analyzing the electronic properties that govern a molecule's behavior. The calculated harmonic wavenumbers from DFT can be compared with experimental FT-IR spectra to validate the computational model. researchgate.net For many benzofuran derivatives, a good correlation is often found between the calculated and experimental vibrational frequencies. researchgate.net These calculations provide a foundation for understanding the molecule's stability and spectroscopic signatures.

Conformational Analysis and Energy Landscapes of Substituted Benzofurans

Substituted benzofurans, particularly those with flexible groups like the ethoxy and phenyl substituents in 6-Ethoxy-2-nitro-3-phenylbenzofuran, can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com This analysis is critical for understanding the molecule's preferred shape, which in turn influences its reactivity and biological activity.

For 2-phenylbenzofuran (B156813) derivatives, a key aspect of their conformation is the dihedral angle between the benzofuran ring system and the phenyl ring. nih.govresearchgate.net Computational studies, often using DFT, can map the potential energy surface by systematically rotating this bond and calculating the energy at each step. For example, in a study of various 2-phenylbenzofuran derivatives, potential energy curves were plotted against the C3–C2–C1′–C2′ dihedral angle. nih.gov These studies revealed that the planar conformations are often not the most stable, with energy barriers to interconversion between different conformers. researchgate.net

The energy difference between various conformations, such as axial and equatorial positions of substituents on a cyclohexane (B81311) ring, is quantified by A-values, representing the preference for one position over another. lumenlearning.com A similar concept applies to the rotational barriers in substituted benzofurans, where the energy landscape reveals the most stable conformations and the energy required to transition between them.

Table 1: Illustrative Conformational Energy Data for a Model 2-Phenylbenzofuran Derivative (Data based on findings for related compounds researchgate.net)
ConformationDihedral Angle (C3–C2–C1′–C2′)Relative Energy (kcal/mol)Description
Global Minimum~45°0.00Most stable, non-planar conformation.
Transition State90°~5.5Energy barrier for interconversion between global minima. researchgate.net
Local Minimum180°VariableA less stable, planar or near-planar conformation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals provide deep insights into the kinetic and thermodynamic aspects of chemical reactions.

HOMO-LUMO Energy Gaps and Global Reactivity Descriptors (e.g., Electrophilicity Index)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity, greater polarizability, and a "softer" molecule. researchgate.net DFT calculations are routinely used to determine the energies of these frontier orbitals. For example, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, suggesting it is a reactive species. researchgate.net In other systems, like isoacenofurans, the HOMO-LUMO gaps are found to be significantly smaller than their corresponding acene counterparts, indicating higher reactivity. beilstein-journals.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

These descriptors help to quantify and compare the reactivity of different molecules. For instance, the electrophilicity index can be correlated with experimental observations, such as the reactivity of benzofurazan (B1196253) derivatives in SNAr reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Representative Benzofuran Derivatives (Illustrative data based on published studies researchgate.netresearchgate.net)
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Electrophilicity Index (ω)
7-methoxy-benzofuran-2-carboxylic acid-6.24-2.054.19Value not reported
1,3-diphenylisobenzofuran-5.23-2.183.05Value not reported
Generic Benzofuran Model-5.8-1.54.3~1.5

Local Electrophilicity and Nucleophilicity Indices for Site Selectivity

In a study on the selective reduction of 2,3-disubstituted benzofurans, local electrophilicity (ωk) was found to be a highly effective parameter for explaining the observed regioselectivity. nih.gov By calculating these local indices, researchers could identify the specific olefinic carbons that were most susceptible to reduction, demonstrating the power of these computational tools in predicting reaction outcomes. nih.gov For this compound, calculating local electrophilicity and nucleophilicity indices would be crucial for predicting its behavior in various chemical reactions, highlighting the most probable sites for substitution or addition reactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This approach has been applied to various reactions involving the synthesis and transformation of benzofurans.

For example, computational studies have been used to investigate the mechanism of benzofuran formation. One study examined two competing pathways for the formation of benzofuran from furan (B31954) catalyzed by a zeolite: a Diels-Alder mechanism and a ring-opening pathway. researchgate.net The calculations showed that the ring-opening mechanism had a significantly lower energy barrier within the zeolite catalyst, indicating it is the more likely pathway. researchgate.net

Similarly, DFT calculations have been employed to understand the periselectivity, chemoselectivity, and regioselectivity of cycloaddition reactions involving benzofuran precursors. researchgate.net These studies analyze the transition state structures and their associated activation energies to explain why a particular product is formed preferentially. For the synthesis of various benzofuran derivatives, proposed mechanisms are often supported by computational evidence that rationalizes the role of catalysts (such as copper, palladium, or rhodium) and the observed product distributions. acs.orgnih.govresearchgate.netrsc.org A comprehensive understanding of the reaction mechanism for the synthesis or subsequent reactions of this compound would similarly benefit from such detailed computational pathway analysis.

Transition State Characterization and Activation Energy Calculations

No published studies were found that detail the transition state characterization or activation energy calculations for reactions involving this compound. Such studies would typically involve quantum chemical calculations to identify the geometry of the transition state and determine the energy barrier for a specific chemical transformation.

Intrinsic Reaction Coordinate (IRC) Analysis

There is no available research that presents an Intrinsic Reaction Coordinate (IRC) analysis for any reaction involving this compound. An IRC analysis is used to confirm that a calculated transition state correctly connects the reactants and products of a reaction pathway.

Spectroscopic Property Prediction through Computational Methods

While computational methods are frequently used to predict spectroscopic properties, no specific studies have been published for this compound.

NMR Chemical Shift Prediction

No computational studies predicting the NMR chemical shifts (¹H and ¹³C) of this compound have been found in the scientific literature. These predictions would typically be made using methods like Density Functional Theory (DFT).

Vibrational Frequency Calculations

There are no published computational analyses of the vibrational frequencies for this compound. Such calculations are often used to interpret experimental infrared (IR) and Raman spectra.

Quantitative Structure–Property Relationship (QSPR) Modeling (excluding biological properties)

No QSPR models specifically developed for or including this compound to predict its non-biological physical or chemical properties could be located in the existing body of scientific research.

Advanced Applications in Material Science and Chemical Technology

Integration of 6-Ethoxy-2-nitro-3-phenylbenzofuran in Functional Materials

Organic Electronics and Optoelectronic Devices

There is no available information on the use of this compound in organic electronics or optoelectronic devices. Research in this area for the broader benzofuran (B130515) class often focuses on tuning the electronic and photophysical properties through various substitutions, but specific data for the title compound is absent.

Polymer Chemistry and Advanced Composites

No studies have been found that describe the incorporation of this compound into polymers or advanced composite materials.

Development of Luminescent and Fluorescent Materials

The luminescent and fluorescent properties of this compound have not been characterized in the available scientific literature. While other benzofuran derivatives are studied for their fluorescence, data for this specific compound is not available.

Advanced Chemical Probes and Sensors

There is no documented use of this compound as an advanced chemical probe or in the development of chemical sensors.

Catalysis and Reagent Design Utilizing Benzofuran Scaffolds

While the benzofuran scaffold is utilized in the design of various chemical reagents, there are no specific examples of this compound being used in catalysis or as a specialized reagent.

Applications in Nanomaterials and Surface Chemistry

The application of this compound in the field of nanomaterials or for modifying surface chemistry is not reported in the current body of scientific work.

Q & A

Q. What are the established synthetic routes for 6-Ethoxy-2-nitro-3-phenylbenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves constructing the benzofuran core followed by functional group introduction. For example:
  • Step 1 : Form the benzofuran ring via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Introduce the ethoxy group via nucleophilic substitution (e.g., using ethyl bromide) and the nitro group via nitration (e.g., HNO₃/H₂SO₄) .
    Yield optimization requires precise control of temperature (e.g., 0–5°C during nitration to minimize side reactions), solvent choice (e.g., DMF for polar intermediates), and reaction time. Purity is monitored via thin-layer chromatography (TLC) and confirmed by ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns hydrogen and carbon environments (e.g., nitro group deshields adjacent protons, δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak matching C₁₆H₁₃NO₄).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of substituted benzofurans?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:
  • Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in benzofuran derivatives) .
  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity .
  • Re-crystallization/Purification : Eliminate impurities using gradient solvent systems (e.g., hexane/ethyl acetate) .

Q. What experimental design considerations are critical for studying the reactivity of the nitro group in this compound?

  • Methodological Answer : The nitro group’s electron-withdrawing nature influences electrophilic substitution and reduction pathways. Key considerations:
  • Reduction Studies : Use catalytic hydrogenation (Pd/C, H₂) or Zn/HCl to produce amino derivatives; monitor intermediates via LC-MS .
  • Electrophilic Substitution : Optimize directing effects (e.g., para/ortho selectivity in nitration or halogenation) using DFT calculations to predict sites .
  • Stability Tests : Assess thermal/photo-degradation under varying pH and light conditions using HPLC .

Q. How can computational methods enhance mechanistic understanding of benzofuran derivative synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states (e.g., cyclization energy barriers) and predicts regioselectivity in nitration .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites for anti-inflammatory activity) .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Different Conditions

StepConditionsYield (%)Purity (HPLC)Reference
Benzofuran cyclizationH₂SO₄, 80°C, 6 h70>95%
EthoxylationK₂CO₃, DMF, 60°C, 12 h8598%
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h6590%

Table 2 : Key NMR Assignments for this compound

Proton Positionδ (ppm)MultiplicityIntegration
H-4 (benzofuran)7.52d (J=8.4 Hz)1H
H-5 (benzofuran)7.80dd (J=8.4, 2.0 Hz)1H
H-7 (ethoxy)1.42t (J=7.0 Hz)3H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.